molecular formula C10H12O4 B127647 Safrolglycol CAS No. 7154-01-0

Safrolglycol

Cat. No. B127647
CAS RN: 7154-01-0
M. Wt: 196.2 g/mol
InChI Key: FYDVPEVHFUBOJG-UHFFFAOYSA-N
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Description

Safrolglycol Description Analysis

Safrolglycol, also known as safrole glycol, is a derivative of safrole, a natural compound extracted from plants like sassafras and present in betel quid chewing. Safrole itself is categorized as a group 2B carcinogen and has been associated with the development of oral squamous cell carcinoma and hepatocellular carcinoma due to DNA adduction . Safrolglycol is formed as a metabolic product during the detoxification process of safrole in the liver, where enzymes like hepatic epoxide hydrolase convert safrole oxide (SAFO) to safrole glycol (SAFG) .

Synthesis Analysis

The synthesis of safrolglycol can be indirectly understood through the metabolic pathways of safrole. Safrole is metabolized in the liver, where it is converted into various metabolites, including safrolglycol. This conversion involves the action of hepatic microsomal epoxide hydrolase, which uses safrole oxide as a substrate . Additionally, safrole can be chemically transformed into various derivatives, such as safryl ketone, through processes like oxymecuration-demercuration and oxidation with PCC-Al2O3 . The synthesis of safrole derivatives is also explored for their potential antiproliferative effects on human cancer cells .

Molecular Structure Analysis

The molecular structure of safrolglycol is derived from safrole, which has a 1,2-methylenedioxybenzene ring with an allyl side chain. The metabolic and synthetic transformations of safrole lead to changes in this structure, such as the conversion of the allyl group to a secondary alcohol in the case of safrolglycol . The structure elucidation of safrole and its derivatives, including safrolglycol, is typically conducted using spectroscopic methods such as FTIR, H-NMR, C-NMR, and MS .

Chemical Reactions Analysis

Safrole undergoes various chemical reactions that lead to the formation of safrolglycol and other derivatives. These reactions include the Wacker oxidation of safrole to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P) , and the metabolism of safrole and 2',3'-epoxysafrole in rats and guinea pigs, which involves the conversion of the allyl side chain to a 2,3-dihydroxypropyl side chain, likely via safrole epoxide as an intermediate . The reactivity of safrole with different agents such as ozone, aluminium chloride, brominating agents, and butyl lithium has also been studied, leading to the synthesis of various biologically active natural products and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of safrolglycol are not explicitly detailed in the provided papers. However, the properties of safrole, from which safrolglycol is derived, include its role as a precursor in the synthesis of bioactive compounds, such as prostaglandins analogues, non-steroidal anti-inflammatory agents, and antithrombotic compounds . The identification of by-products during the chemical synthesis of safrole derivatives, such as in the Wacker oxidation process, also provides insight into the chemical behavior of safrole under different conditions .

Scientific Research Applications

Medicinal and Industrial Applications

Safrolglycol, a derivative of safrole, a natural compound extracted from various plants, is gaining attention in scientific research for its diverse applications. Safrole, the precursor of safrolglycol, shows potential in medicine and industry. For instance, a study reviewed the medicinal and industrial applications of safron, which contains safrole. It highlighted safrole's roles in disorders involving neuronal, cardiovascular systems, and cancer. However, more research is needed to fully understand its mechanisms of action (Bathaie & Mousavi, 2010).

Biomedical Research

Safrolglycol's application extends to biomedical research, particularly in molecular and cellular studies. For example, in the study of single-molecule fluorescence resonance energy transfer (smFRET), safrolglycol derivatives can be used for studying conformational changes in biological molecules. This type of research is crucial for understanding molecular interactions at a very detailed level (Joo & Ha, 2012).

Antioxidant and Antidiabetic Properties

Safrolglycol and its derivatives demonstrate significant antioxidant and antidiabetic properties. A study investigating the biological activities of safrole oil found that it exhibits moderate antioxidant activity and potent α-amylase inhibitory activity, indicating potential applications in managing oxidative stress and diabetes. The study suggests that these activities could be further enhanced with nano-carriers like safrolglycol nanoemulgel (Eid & Hawash, 2021).

Anticancer Potential

Safrolglycol's anticancer potential is a significant area of research. Studies have shown that safrole, its parent compound, induces apoptosis in cancer cells, suggesting a similar potential for safrolglycol. For instance, safrole has been shown to induce apoptosis in human oral cancer HSC-3 cells through various cellular mechanisms (Yu et al., 2011).

Safety And Hazards

According to the Material Safety Data Sheet, Safrolglycol is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

Future Directions

While specific future directions for Safrolglycol are not mentioned in the search results, it’s worth noting that carbohydrates, which Safrolglycol might be a part of, have potential directions in drug development. These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDVPEVHFUBOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Propanediol, 3-(1,3-benzodioxol-5-yl)-

CAS RN

7154-01-0, 36150-22-8
Record name 2',3'-Dihydro-2',3'-dihydroxysafrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7154-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',3'-DIHYDRO-2',3'-DIHYDROXYSAFROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMZ4MID08B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 °C
Record name (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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